molecular formula C10H7FN4 B15259576 2-Fluoro-4-[(1H-pyrazol-4-yl)amino]benzonitrile

2-Fluoro-4-[(1H-pyrazol-4-yl)amino]benzonitrile

Cat. No.: B15259576
M. Wt: 202.19 g/mol
InChI Key: HRVRCFAJUMZWTF-UHFFFAOYSA-N
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Description

2-Fluoro-4-[(1H-pyrazol-4-yl)amino]benzonitrile is an organic compound that belongs to the class of benzonitriles It features a fluorine atom and a pyrazole ring attached to a benzonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-[(1H-pyrazol-4-yl)amino]benzonitrile typically involves the Buchwald-Hartwig amination reaction. This method uses a palladium catalyst, such as Pd2(dba)3, along with ligands like xantphos and a base such as cesium carbonate (Cs2CO3). The reaction involves the coupling of a halogenated benzonitrile with an aminopyrazole under controlled conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the Buchwald-Hartwig amination process. This would require optimization of reaction conditions to ensure high yield and purity, as well as the use of industrial-grade reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-[(1H-pyrazol-4-yl)amino]benzonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzonitriles, while oxidation and reduction can lead to different functionalized derivatives.

Scientific Research Applications

2-Fluoro-4-[(1H-pyrazol-4-yl)amino]benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Fluoro-4-[(1H-pyrazol-4-yl)amino]benzonitrile involves its interaction with specific molecular targets, such as kinases. The pyrazole ring can form hydrogen bonds and other interactions with the active site of the target enzyme, leading to inhibition or modulation of its activity . This makes the compound valuable in the development of enzyme inhibitors for therapeutic use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-4-[(1H-pyrazol-4-yl)amino]benzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a fluorine atom and a pyrazole ring attached to a benzonitrile core makes it a versatile scaffold for the development of new compounds with diverse applications.

Properties

Molecular Formula

C10H7FN4

Molecular Weight

202.19 g/mol

IUPAC Name

2-fluoro-4-(1H-pyrazol-4-ylamino)benzonitrile

InChI

InChI=1S/C10H7FN4/c11-10-3-8(2-1-7(10)4-12)15-9-5-13-14-6-9/h1-3,5-6,15H,(H,13,14)

InChI Key

HRVRCFAJUMZWTF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1NC2=CNN=C2)F)C#N

Origin of Product

United States

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